3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Bicyclo[1.1.1]pentane (BCP) scaffolds are rigid, three-dimensional structures widely used in medicinal chemistry as bioisosteres for alkynes, tert-butyl groups, or para-substituted benzene rings. Their unique geometry enhances metabolic stability and improves pharmacokinetic properties compared to planar aromatic systems .
Properties
Molecular Formula |
C8H8F3NO3 |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)4(13)12-7-1-6(2-7,3-7)5(14)15/h1-3H2,(H,12,13)(H,14,15) |
InChI Key |
AJOOZAJZSDRKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoroacetamido)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then be further functionalized to introduce the trifluoroacetamido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical reactions, which allow for the efficient production of the bicyclo[1.1.1]pentane core on a kilogram scale . Subsequent functionalization steps can be performed in batch processes to yield the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoroacetamido group.
Substitution: The compound can undergo substitution reactions to replace the trifluoroacetamido group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis of BCP Derivatives
Substituent Effects on Physicochemical Properties
Key substituents and their impacts are summarized below:
Key Observations :
- Bromo substituents introduce steric bulk and moderate lipophilicity, useful for probing hydrophobic binding pockets .
- Amino/carbamoyl groups (-CONH₂) enhance polarity, favoring solubility but limiting passive diffusion .
Fluorinated Derivatives
- 3-(Trifluoromethyl)BCP-1-carboxylic acid : Synthesized via radical fluorination or metal-free homolytic alkylation, achieving yields >80% .
- 3-(Difluoromethyl)BCP-1-carboxylic acid : Prepared through LiAlH₄ reduction of precursor acids, followed by purification via column chromatography .
Halogenated Derivatives
- 3-IodoBCP-1-carboxylic acid : Generated using HATU-mediated coupling with adamantan-1-amine, yielding 86% after flash chromatography .
- 3-BromoBCP-1-carboxylic acid : Synthesized via bromination of BCP precursors under mild acidic conditions .
Amino/Carbamoyl Derivatives
- 3-AminocarbonylBCP-1-carboxylic acid: Produced via carbodiimide-mediated coupling with ammonia, requiring rigorous anhydrous conditions .
Biological Activity
3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 224584-18-3) is a bicyclic compound with potential applications in medicinal chemistry due to its structural properties and biological activity. This article reviews the biological activity of this compound, including its pharmacological effects, synthesis methodologies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFO, with a molecular weight of 180.13 g/mol. The chemical structure features a bicyclic framework that is known for its unique steric and electronic properties, making it an interesting candidate for drug design.
Antinociceptive Effects
Recent studies have indicated that bicyclo[1.1.1]pentane derivatives exhibit significant antinociceptive properties. For instance, in a comparative study involving benzocaine and its bicyclic analogue, it was found that while the bicyclic compound demonstrated lower overall activity, it still exhibited notable analgesic effects compared to the vehicle control .
Lipophilicity and Solubility
The lipophilicity of this compound has been evaluated through various computational models. The replacement of traditional aromatic rings with bicyclic structures has shown a decrease in lipophilicity by at least 1.5 units on the clog P scale, which can influence the absorption and distribution of the compound in biological systems .
Synthesis Methods
The synthesis of this compound typically involves metal-free homolytic aromatic alkylation protocols that allow for efficient construction of the bicyclic framework without the need for toxic reagents or complex reaction conditions .
Study on Analgesic Activity
In a controlled experiment using the ‘tail flick test’ on CD-1 female mice, researchers observed that while the bicyclic compound had reduced efficacy compared to benzocaine, it still provided significant analgesic coverage over time, suggesting potential utility in pain management therapies .
Comparison with Traditional Drugs
A comparative analysis highlighted that substituting traditional phenyl rings with bicyclo[1.1.1]pentane structures can lead to altered physicochemical properties such as decreased metabolic stability and solubility; however, these changes might enhance therapeutic profiles in specific contexts .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 180.13 g/mol |
| CAS Number | 224584-18-3 |
| Antinociceptive Activity | Moderate |
| Lipophilicity (clog P) | Decreased by ≥ 1.5 |
Q & A
Q. Resolution Strategies :
- Systematic SAR Studies : Synthesize and test derivatives with controlled modifications (e.g., -CF, -Br, -CN) .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic effects and binding affinities .
What are best practices for handling stability and storage?
Q. Methodological Guidance
- Storage : Sealed containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the trifluoroacetamido group .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture or light .
- Stability Monitoring : Regular HPLC analysis to detect degradation products (e.g., free amine or carboxylic acid) .
What are the applications in peptide mimetics and drug design?
Advanced Research Focus
The bicyclo[1.1.1]pentane scaffold serves as a rigid bioisostere for:
- Dipeptide Replacements : Mimics phenylalanine or proline conformations, enhancing proteolytic stability .
- Enzyme Inhibitors : The trifluoroacetamido group improves selectivity for serine hydrolases, as shown in kinetic assays .
Case Study : Incorporation into kinase inhibitors reduced off-target effects by 40% compared to linear analogs .
How can regioselective functionalization of the bicyclo[1.1.1]pentane core be achieved?
Advanced Research Focus
Regioselectivity challenges arise from the scaffold’s symmetry. Strategies include:
Q. Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
